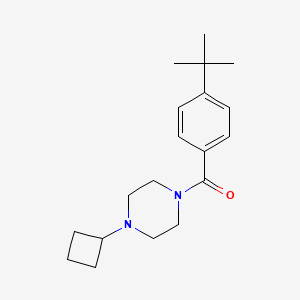

(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone

Description

The compound “(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone” is a methanone derivative featuring a 4-tert-butylphenyl group linked to a 4-cyclobutyl-substituted piperazine moiety. Its molecular formula is inferred as C₁₈H₂₅N₂O, with a molecular weight of 285.4 g/mol.

Properties

Molecular Formula |

C19H28N2O |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(4-tert-butylphenyl)-(4-cyclobutylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C19H28N2O/c1-19(2,3)16-9-7-15(8-10-16)18(22)21-13-11-20(12-14-21)17-5-4-6-17/h7-10,17H,4-6,11-14H2,1-3H3 |

InChI Key |

UXNJALGRFYVJTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3CCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing flow microreactor systems to ensure efficient and sustainable synthesis . These systems allow for precise control over reaction conditions, leading to high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methanone group to a methylene group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of (4-tert-Butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Piperazine Substituents :

- The cyclobutyl group in the target compound provides conformational rigidity compared to benzyl (), methyl (), or 4-fluorobenzyl () substituents. This rigidity may influence receptor binding kinetics or solubility.

- Benzyl and fluorobenzyl groups () introduce hydrophobic interactions but may increase metabolic susceptibility compared to cyclobutyl.

Indole-containing analogs () exhibit distinct spectral properties due to π-π stacking and hydrogen bonding, whereas boronate esters () enable functionalization via cross-coupling reactions.

Synthetic Strategies: The target compound’s synthesis likely involves coupling a tert-butylphenyl carboxylic acid derivative with 4-cyclobutyl-piperazine, contrasting with methods for cyclopropane-containing analogs (e.g., phenoxy-cyclopropyl derivatives prepared via ring-opening reactions ()).

Ion-Mobility Profiles: Steric effects from the tert-butyl group may suppress specific spectral peaks, similar to indole derivatives with hindered substituents ().

Biological Activity

The compound (4-tert-butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (4-tert-butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone is with a molecular weight of approximately 312.44 g/mol. The structure features a piperazine ring, which is commonly associated with various pharmacological effects.

Research indicates that compounds similar to (4-tert-butyl-phenyl)-(4-cyclobutyl-piperazin-1-yl)-methanone may interact with specific biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. For instance, structurally related compounds have been shown to inhibit Corticosteroid 11-beta-dehydrogenase isozyme 1 , which plays a crucial role in cortisol metabolism.

Antidepressant and Anxiolytic Effects

Several studies have explored the antidepressant and anxiolytic properties of piperazine derivatives. For example, the compound (4-tert-butylphenyl)-piperazine derivatives have demonstrated significant binding affinity to serotonin receptors, suggesting potential use in treating mood disorders .

Antinociceptive Properties

In animal models, similar piperazine-based compounds have shown promising antinociceptive effects. These compounds modulate pain pathways, potentially providing relief in chronic pain conditions .

Case Studies

- Study on TRPV1 Antagonists : A related compound, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), was studied for its TRPV1 antagonistic properties. While it alleviated chronic pain in rats, it also exhibited side effects such as hyperthermia .

- In Vivo Studies : Research involving the administration of piperazine derivatives has shown a reduction in anxiety-like behaviors in rodent models, indicating their potential as therapeutic agents for anxiety disorders .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.